Mearnsitrin

Overview

Description

Mearnsitrin is a natural coloring substance belonging to the class of compounds known as flavonoids. It is a yellow crystalline powder that is slightly soluble in water. This compound is primarily found in certain plants, such as lichen plants and yellow flower wind Suzuki . It is often used as a food additive and natural food colorant, providing yellow or orange hues to food products. Additionally, this compound exhibits antioxidant and anti-inflammatory properties, making it useful in health products and pharmaceuticals .

Preparation Methods

Mearnsitrin can be extracted and isolated from plants. A common extraction method involves using organic solvents such as ethyl acetate or ethanol to extract the this compound-containing plant material. The extract is then purified through processes like distillation and crystallization . Industrial production methods follow similar extraction and purification steps, ensuring the compound’s purity and quality for various applications.

Chemical Reactions Analysis

Mearnsitrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mearnsitrin has a wide range of scientific research applications:

Chemistry: this compound is used as a natural dye and antioxidant in various chemical formulations.

Biology: Its antioxidant properties make it valuable in studying oxidative stress and related biological processes.

Mechanism of Action

Mearnsitrin exerts its effects through various molecular targets and pathways. It interacts with enzymes and proteins involved in oxidative stress and inflammation, modulating their activity. For example, this compound has been shown to inhibit the SARS-CoV-2 main protease, demonstrating its potential as an antiviral agent . The compound’s antioxidant properties help neutralize free radicals, reducing oxidative damage in cells.

Comparison with Similar Compounds

Mearnsitrin is similar to other flavonoids such as myricetin, quercetin, and kaempferol. it is unique due to its specific chemical structure and properties. Similar compounds include:

Myricetin: Another flavonoid with strong antioxidant properties.

Quercetin: Known for its anti-inflammatory and antioxidant effects.

Kaempferol: Exhibits antioxidant and anti-cancer properties.

Biological Activity

Mearnsitrin, a flavonoid glycoside with the chemical formula , is primarily derived from various plant species, notably Acacia mearnsii and Syzygium samarangense. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Despite its promising properties, comprehensive studies are still needed to elucidate its full range of biological activities.

Chemical Structure and Properties

This compound's structure includes multiple hydroxyl groups that contribute to its bioactivity. The presence of sugar moieties enhances its solubility and stability, making it distinct from other flavonoids like myricetin and quercetin.

Comparison of Flavonoids

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| This compound | C22H22O12 | Antioxidant; neuroprotective; derived from various plants |

| Myricitrin | C21H20O13 | Inhibits monoamine oxidase; enhances dopamine levels |

| Quercetin | C15H10O7 | Potent antioxidant; widely studied for health benefits |

| Myricetin | C15H10O7 | Strong antioxidant activity; lacks glycosidic bond |

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals in biological systems. Studies have shown that it can effectively scavenge free radicals due to its phenolic hydroxyl groups. For instance, research indicates that this compound has a higher free radical scavenging capacity compared to other flavonoids such as rhamnosides or quercetin .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. Extracts containing this compound have been shown to reduce edema in animal models, indicating its potential use in treating inflammatory conditions . The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of neuroinflammation. Research involving murine BV-2 microglial cells suggests that this compound can reduce nitric oxide production, which is often elevated during neuroinflammatory responses . This finding highlights its potential application in neurodegenerative diseases.

Antidiabetic Potential

The flavonoid has also shown promise in antidiabetic research. This compound demonstrated the ability to inhibit α-glucosidase and α-amylase activities, which are critical enzymes involved in carbohydrate metabolism. This inhibition can lead to improved glucose tolerance and insulin sensitivity, making it a candidate for further studies in diabetes management .

Case Studies

- Neuroprotective Study : A study using BV-2 microglial cells showed that this compound reduced the production of nitric oxide by inhibiting inflammatory pathways. This suggests a protective role against neurodegeneration .

- Antioxidant Activity Assessment : Research on extracts from A. mearnsii indicated that this compound contributes significantly to the antioxidant capacity of the extract, which was measured using various assays including DPPH and ABTS radical scavenging tests .

- Anti-inflammatory Evaluation : In a model of acute inflammation induced by croton oil, treatment with this compound-containing extracts resulted in a marked decrease in ear edema in mice, demonstrating its anti-inflammatory efficacy .

Properties

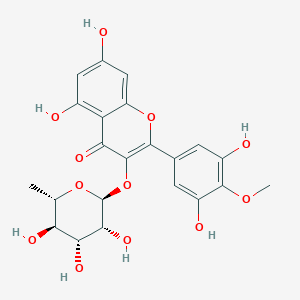

IUPAC Name |

2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-7-15(27)17(29)18(30)22(32-7)34-21-16(28)14-10(24)5-9(23)6-13(14)33-19(21)8-3-11(25)20(31-2)12(26)4-8/h3-7,15,17-18,22-27,29-30H,1-2H3/t7-,15-,17+,18+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQNISJXKDSYJD-DHWIRCOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318239 | |

| Record name | Mearnsitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30484-88-9 | |

| Record name | Mearnsitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30484-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mearnsitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.